2,2,4,4-Tetramethylpentan-3-amine

Non-nucleophilic base Steric hindrance Reaction selectivity

2,2,4,4-Tetramethylpentan-3-amine (CAS 61833-45-2) is a highly sterically hindered primary aliphatic amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol. Its structure features four methyl groups arranged symmetrically around the central carbon atom, which imparts significant steric congestion around the nitrogen center.

Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
CAS No. 61833-45-2
Cat. No. B3407279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethylpentan-3-amine
CAS61833-45-2
Molecular FormulaC9H21N
Molecular Weight143.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(C)(C)C)N
InChIInChI=1S/C9H21N/c1-8(2,3)7(10)9(4,5)6/h7H,10H2,1-6H3
InChIKeyUNDBGOPBBPZAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,4,4-Tetramethylpentan-3-amine (CAS 61833-45-2): Structural and Chemical Profile for Sourcing and Differentiation


2,2,4,4-Tetramethylpentan-3-amine (CAS 61833-45-2) is a highly sterically hindered primary aliphatic amine with the molecular formula C9H21N and a molecular weight of 143.27 g/mol . Its structure features four methyl groups arranged symmetrically around the central carbon atom, which imparts significant steric congestion around the nitrogen center [1]. This compound is valued in specialty chemical synthesis, particularly as a non-nucleophilic base, a building block for complex molecules, and in applications requiring selective reactivity where less hindered amines would cause unwanted side reactions .

2,2,4,4-Tetramethylpentan-3-amine (CAS 61833-45-2): Why Simple Analogs Cannot Substitute for This Sterically Congested Amine


The unique steric and electronic profile of 2,2,4,4-tetramethylpentan-3-amine dictates that it cannot be simply replaced by other common amines or even close structural analogs without altering reaction outcomes or final product properties. Its extensive steric hindrance fundamentally reduces its nucleophilicity compared to less hindered amines, a critical parameter for selectivity in complex syntheses . Furthermore, its specific hydrophobic character, as indicated by a calculated XLogP3 value of 2.8 [1], distinguishes its solubility and partitioning behavior from more polar or smaller amines. Even closely related compounds, such as N,N,2,4-tetramethylpentan-3-amine (CAS 54561-96-5), which is a tertiary rather than a primary amine, exhibit different physical properties and reactivity profiles, making them unsuitable substitutes for applications requiring a primary amine with this exact steric bulk .

2,2,4,4-Tetramethylpentan-3-amine (CAS 61833-45-2): A Quantitative Evidence Guide for Procurement Decisions


Reduced Nucleophilicity Compared to Unhindered Aliphatic Amines

2,2,4,4-Tetramethylpentan-3-amine is characterized as a sterically hindered amine with reduced nucleophilicity . The presence of four bulky methyl groups creates significant steric congestion around the nitrogen lone pair, which impedes its approach to electrophilic centers, a defining feature that distinguishes it from less hindered primary amines [1]. This property places it in the class of non-nucleophilic bases, which are essential for reactions where a strong base is required but nucleophilic attack must be avoided [1].

Non-nucleophilic base Steric hindrance Reaction selectivity

Lipophilicity Profile: XLogP3 of 2.8 Compared to Common Small Amines

The lipophilic nature of 2,2,4,4-tetramethylpentan-3-amine is quantified by its computed XLogP3 value of 2.8 [1]. This value is substantially higher than that of smaller, less branched primary amines like propylamine (XLogP3 ≈ 0.48) or butylamine (XLogP3 ≈ 0.86), indicating a much greater preference for nonpolar environments [1]. This high lipophilicity is a direct consequence of its highly branched alkyl structure and improves its solubility in nonpolar solvents, facilitating its use in hydrophobic systems [1].

Lipophilicity XLogP3 Solubility partitioning

Boiling Point Distinction vs. N,N,2,4-Tetramethylpentan-3-amine (CAS 54561-96-5)

The boiling point of 2,2,4,4-tetramethylpentan-3-amine is predicted to be 206.5±9.0 °C at 760 mmHg . In contrast, its close structural analog, N,N,2,4-tetramethylpentan-3-amine (CAS 54561-96-5), which is a tertiary amine, has a reported boiling point of 131.8 °C at 760 mmHg . This substantial difference of over 70 °C highlights how a small change in substitution (primary vs. tertiary amine) profoundly alters a key physical property, impacting handling, purification, and application suitability.

Boiling point Physical properties Volatility

Oxidative Stability as a Sterically Hindered Amine

The highly branched alkyl structure of 2,2,4,4-tetramethylpentan-3-amine is noted to enhance its thermal stability and resistance to oxidation [1]. This is a general characteristic of sterically hindered amines, which are less prone to oxidation compared to their less hindered counterparts. For instance, research on the oxidation of tertiary amines to N-oxides using H2O2 and a Pt(II) catalyst has shown that the reaction is particularly effective for sterically hindered ones, with moderate to good yields reported for such substrates [2]. This suggests that the compound's inherent stability can be a key advantage in oxidative environments or during long-term storage.

Oxidation resistance Stability Process robustness

2,2,4,4-Tetramethylpentan-3-amine (CAS 61833-45-2): Optimal Application Scenarios for Scientific and Industrial Use


Non-Nucleophilic Base for Selective Deprotonation in Complex Syntheses

Due to its significant steric hindrance and reduced nucleophilicity , 2,2,4,4-tetramethylpentan-3-amine is an ideal choice for applications requiring a strong base that does not engage in unwanted nucleophilic side reactions. This makes it valuable in the synthesis of complex pharmaceuticals and fine chemicals, where precise control over reaction pathways is paramount. It can be used to facilitate alkylation or acylation reactions by deprotonating substrates without the base itself being alkylated or acylated, a common problem with less hindered amines.

Building Block for Hydrophobic Drug Candidates and Specialty Materials

The high lipophilicity of this compound, indicated by an XLogP3 of 2.8 [1], makes it a valuable building block for designing and synthesizing highly hydrophobic molecules. This property is particularly relevant in medicinal chemistry for developing drug candidates where increased membrane permeability or targeting of hydrophobic binding pockets is desired. It is also useful in materials science for creating polymers or additives with specific hydrophobic and solubility characteristics.

Precursor in High-Temperature or Non-Volatile Reaction Media

With a predicted boiling point of 206.5±9.0 °C , 2,2,4,4-tetramethylpentan-3-amine is significantly less volatile than many other common amines. This property is advantageous for reactions conducted at elevated temperatures, where more volatile amines would evaporate and alter reaction stoichiometry or pose safety hazards. Its lower volatility also facilitates its use in processes requiring reduced VOC emissions or where easy separation from more volatile components is necessary.

Stable Intermediate for Long-Term Storage and Robust Synthesis

The enhanced resistance to oxidation attributed to its sterically hindered structure [2] makes 2,2,4,4-tetramethylpentan-3-amine a more robust reagent for long-term storage and for use in reaction environments where oxidative degradation is a concern. This stability is a critical factor for procurement, as it reduces the risk of material degradation over time and ensures consistent performance in synthetic protocols, particularly in large-scale industrial applications where reproducibility is key.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2,4,4-Tetramethylpentan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.